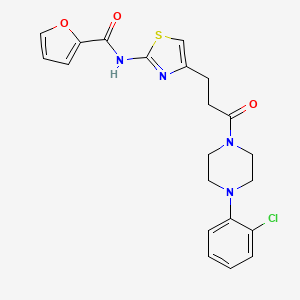

N-(4-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O3S/c22-16-4-1-2-5-17(16)25-9-11-26(12-10-25)19(27)8-7-15-14-30-21(23-15)24-20(28)18-6-3-13-29-18/h1-6,13-14H,7-12H2,(H,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWXMOCFBKWTFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

The compound shares structural and functional similarities with urea-based derivatives and piperazine-thiazole hybrids reported in the literature. Below is a detailed comparison based on the evidence provided:

Structural Analogues from Urea-Based Series

and describe urea derivatives with thiazole-piperazine backbones, which differ from the target compound’s furan carboxamide group. Key distinctions include:

- Substituent Variation : The target compound replaces the urea linker (e.g., –NH–CO–NH–) with a furan-2-carboxamide group (–CONH–). This modification likely alters hydrogen-bonding patterns and bioavailability.

- Aryl Group Diversity : The 2-chlorophenyl group on the piperazine ring is analogous to substituents in compounds like 1f (2-hydroxy-5-methoxybenzylidene) and 11c (3-chloro-4-fluorophenyl), but its electronic and steric effects may influence receptor binding selectivity .

Table 1: Comparison of Selected Urea Analogues and the Target Compound

Piperazine-Thiazole Hybrids

Piperazine-thiazole hybrids are well-documented in receptor modulation. For example:

- SR27417 (from ): A thiazole-piperazine derivative with a triisopropylphenyl group, acting as a platelet-activating factor (PAF) antagonist. The target compound’s 2-chlorophenyl group may confer similar receptor affinity but with distinct steric constraints .

- N-(2-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride (): This compound shares the furan carboxamide and piperazine-thiazole backbone but incorporates a methoxybenzothiazole group instead of a chlorophenyl substituent. The absence of a chlorophenyl moiety may reduce lipophilicity compared to the target compound .

Pharmacological Implications

- Receptor Selectivity : The 2-chlorophenyl group in the target compound may enhance affinity for serotonin or dopamine receptors, as seen in related piperazine derivatives. Urea analogues (e.g., 11m , 11k ) with trifluoromethyl or chloro groups exhibit high yields and molecular weights, suggesting metabolic stability, but their urea linkers may limit membrane permeability compared to the carboxamide group .

- Synthetic Feasibility : The target compound’s synthesis could face challenges similar to those of urea derivatives (e.g., moderate yields of 70–88% in –2), depending on the reactivity of the furan carboxamide intermediate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.